N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine is a chemical compound with the molecular formula and a molecular weight of approximately 307.31 g/mol. This compound belongs to the class of heterocyclic aromatic amines, which are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in the development of anticancer agents. Its structure includes a pyrimidine ring substituted with a pyridine and a nitrophenyl group, which contributes to its pharmacological properties .
The compound is classified as a heterocyclic aromatic amine and is identified by the CAS number 796738-71-1. It has been studied for its potential applications in drug design, particularly against chronic myelogenous leukemia (CML) due to its structural similarities to known kinase inhibitors . The synthesis and characterization of this compound have been reported in various scientific studies, highlighting its relevance in pharmaceutical research and development .
The synthesis of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine typically involves a coupling reaction between specific precursors under controlled conditions. One notable method includes the use of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one and 1-(2-methyl-4-nitrophenyl)guanidine nitrate, mixed with an alkali hydroxide (commonly sodium hydroxide) dissolved in dimethyl sulfoxide. This mixture is subjected to microwave-assisted synthesis under high pressure (up to 50 MPa) and elevated temperatures (around 463 K) for optimal yields .
Key parameters for the synthesis include:
The molecular structure of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine features:
The InChI key for this compound is BOYUMEWFHBQARY-UHFFFAOYSA-N, and it exhibits notable interactions within its crystalline structure, such as π–π stacking between aromatic rings .
N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine can participate in various chemical reactions due to its functional groups. It has been involved in studies examining its anti-cancer properties through mechanisms such as DNA cleavage and inhibition of angiogenesis. The reactions often involve modifications to the amine or nitro groups, allowing for the exploration of derivatives with enhanced biological activity .
The mechanism of action for N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine primarily involves its interaction with specific protein kinases implicated in cancer progression, particularly in CML. Molecular docking studies suggest that this compound binds effectively within the active site of target kinases, leading to inhibition of their activity. The binding affinity has been quantified, showing promising results compared to established drugs like imatinib .
N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-YL)pyrimidin-2-amine exhibits several important physical and chemical properties:
This compound has significant potential in pharmaceutical research, particularly as a lead compound for developing new therapies against CML. Its structural characteristics allow it to serve as a template for designing more potent inhibitors targeting specific kinases involved in cancer cell proliferation. Additionally, its properties have led to investigations into its role as an anti-cancer agent through mechanisms such as inducing apoptosis or inhibiting angiogenesis .
The compound systematically named N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (CAS Registry Number: 796738-71-1) possesses the molecular formula C₁₆H₁₃N₅O₂ and a molecular weight of 307.31 g/mol [1]. Its structure comprises three interconnected ring systems: (1) a central 2-aminopyrimidine moiety, (2) a 3-pyridinyl group at the pyrimidine 4-position, and (3) a 2-methyl-4-nitrophenyl group attached via the pyrimidine nitrogen. This arrangement creates an extended π-conjugated system with distinct electronic properties that influence both its chemical behavior and intermolecular interaction capabilities. The presence of the ortho-methyl group adjacent to the aniline nitrogen introduces steric considerations that influence molecular conformation, while the para-nitro group provides strong electron-withdrawing character essential for subsequent reduction reactions in synthetic pathways [4] [7].
The compound typically presents as a pale-colored solid with limited solubility in water but moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol [1]. Its predicted pKa of 2.66 indicates weakly basic character, likely attributable to the pyridine nitrogen protonation. The molecule exhibits moderate thermal stability with a predicted boiling point of 560.7±60.0°C and a density of 1.344±0.06 g/cm³ under standard conditions [1]. These physicochemical parameters significantly impact its handling, purification, and reactivity in synthetic applications. The structural features—especially the pyrimidine core's hydrogen bonding capacity (donor and acceptor sites) and the aromatic systems' π-stacking potential—make this compound particularly valuable for constructing biologically active molecules targeting ATP-binding sites in kinases.
Table 1: Key Physicochemical Properties of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₆H₁₃N₅O₂ | - |
Molecular Weight | 307.31 g/mol | - |
CAS Registry Number | 796738-71-1 | - |
Predicted Boiling Point | 560.7 ± 60.0 °C | - |
Predicted Density | 1.344 ± 0.06 g/cm³ | - |
Predicted pKa | 2.66 ± 0.12 | - |
Solubility Characteristics | Slightly soluble in DMSO and methanol | Room temperature |
Physical Form | Solid | Room temperature |
Color | Pale | - |
The discovery and development of N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine emerged from targeted research into kinase inhibitor scaffolds during the late 1990s and early 2000s. As medicinal chemists sought selective inhibitors for tyrosine kinases involved in oncogenic signaling, the 2-aminopyrimidine core emerged as a privileged structure capable of mimicking ATP's purine ring while offering superior opportunities for synthetic modification [1] [6]. This compound specifically entered scientific literature through patent disclosures related to imatinib (Gleevec®), the groundbreaking BCR-ABL tyrosine kinase inhibitor approved for chronic myeloid leukemia in 2001. It was identified as a critical synthetic intermediate and later recognized as "Imatinib Impurity 11" during pharmaceutical quality control studies, necessitating thorough characterization to ensure drug substance purity [1].
The compound's historical significance lies primarily in its role as a structural template that informed structure-activity relationship (SAR) studies of kinase inhibitors. Researchers systematically modified each region of the molecule: the pyridine ring's position, the nitrophenyl substitution pattern, and the pyrimidine linker. These investigations revealed that the 4-nitrophenyl configuration provided optimal electronic and steric properties for downstream functionalization, particularly for introducing the benzamide pharmacophore essential for imatinib's target affinity [4] [6]. The choice of the 3-pyridinyl substituent rather than other heterocycles was found to balance solubility, potency, and synthetic accessibility—a decision validated by the clinical success of the resulting drug. The ortho-methyl group, initially incorporated to direct electrophilic substitution patterns during synthesis, serendipitously contributed to favorable pharmacokinetic properties by modulating the molecule's overall lipophilicity and metabolic stability [4].
N-(2-Methyl-4-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine serves as a pivotal synthetic precursor in manufacturing imatinib and related kinase inhibitors. Its synthesis typically employs a palladium-catalyzed cross-coupling reaction between 4-(pyridin-3-yl)-2-chloropyrimidine and 2-methyl-4-nitroaniline under inert atmosphere conditions. Optimization studies demonstrate that using tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] as catalyst with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as ligand and cesium carbonate as base in 1,4-dioxane at 100°C for 4 hours achieves approximately 62% yield of the target amine [4]. This method represents a significant advancement over earlier nucleophilic substitution approaches, offering superior regioselectivity and reduced formation of bis-arylation byproducts.
The strategic importance of this intermediate lies in the chemical transformability of its nitro group, which undergoes selective reduction to the corresponding aniline (4-amino-2-methylphenyl derivative) without affecting other functional groups. This aniline subsequently serves as the key nucleophile for acylative coupling with 4-(chloromethyl)benzoyl chloride to form the final imatinib structure after piperazine substitution [6]. The ortho-methyl group plays a dual role: it prevents undesirable cyclization reactions during intermediate purification and provides steric guidance for regioselective electrophilic aromatic substitution in downstream reactions. Process chemistry innovations have focused on improving the sustainability profile of this synthetic sequence, including catalyst recycling, solvent optimization, and in situ purification techniques to minimize waste generation in large-scale manufacturing [4].
Table 2: Synthetic Applications in Tyrosine Kinase Inhibitor Development
Synthetic Role | Transformation | Significance in Imatinib Synthesis |
---|---|---|
Palladium-Catalyzed Amination | 2-Chloropyrimidine + 2-Methyl-4-nitroaniline → Target | Forms central C–N bond of imatinib scaffold |
Nitro Reduction | –NO₂ → –NH₂ | Generates nucleophile for final acylation step |
Amide Coupling | Aniline intermediate + 4-(Chloromethyl)benzoyl chloride | Constructs benzamide bridge to piperazine moiety |
Piperazine Incorporation | Chloromethyl intermediate + N-Methylpiperazine | Completes target molecule with critical basic nitrogen |
The compound's significance extends beyond imatinib synthesis to broader kinase inhibitor development. Structural analogs featuring modifications at the pyridine nitrogen, nitro group position (meta versus para), and methyl substituent have been explored for developing inhibitors against platelet-derived growth factor receptors (PDGFR), stem cell factor receptor (c-KIT), and other tyrosine kinases [6]. The structural plasticity of this scaffold—demonstrated by its tolerance for diverse substituents while maintaining core binding interactions—has enabled pharmaceutical chemists to fine-tune kinase selectivity profiles and physicochemical properties in next-generation therapeutics. Current research explores its application as a building block for dual-specificity kinase inhibitors and proteolysis targeting chimeras (PROTACs) that leverage the pyrimidine-pyridine core for target protein engagement [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7